molecular formula C12H18O3 B8603202 5-Vinyloxy-1,3-adamantanediol CAS No. 500541-89-9

5-Vinyloxy-1,3-adamantanediol

Cat. No. B8603202
M. Wt: 210.27 g/mol
InChI Key: SVBJRWPSEHOETN-UHFFFAOYSA-N
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Patent
US07271297B2

Procedure details

To a mixture of di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2 (6.7 mg, 0.01 mmol) and sodium carbonate (64 mg, 0.6 mmol) in toluene (1.0 ml), 1,3,5-adamantanetriol (1 mmol) and vinyl acetate (9 mmol) were added, followed by stirring at 100° C. in an atmosphere of argon gas for 5 hours. The reaction mixture was analyzed by gas chromatography to find that 1,3,5-tris(vinyloxy)adamantane, 3,5-bis(vinyloxy)-1-adamantanol, and 5-vinyloxy-1,3-adamantanediol were produced in yields of 52%, 18%, and 8%, respectively, with a conversion from 1,3,5-adamantanetriol of 97%.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
6.7 mg
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
1,3,5-tris(vinyloxy)adamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,5-bis(vinyloxy)-1-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].C12(O)CC3(O)CC(CC(O)(C3)C1)C2.C(OC=C)(=O)C.[CH:26]([O:28][C:29]12[CH2:38][C:33]3([O:39]C=C)[CH2:34][CH:35]([CH2:37][C:31]([O:42]C=C)([CH2:32]3)[CH2:30]1)[CH2:36]2)=[CH2:27].C(OC12CC3CC(OC=C)(CC(O)(C3)C1)C2)=C>C1(C)C=CC=CC=1>[CH:26]([O:28][C:29]12[CH2:30][C:31]3([OH:42])[CH2:37][CH:35]([CH2:34][C:33]([OH:39])([CH2:32]3)[CH2:38]1)[CH2:36]2)=[CH2:27] |f:0.1.2|

Inputs

Step One
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
6.7 mg
Type
reactant
Smiles
Name
Quantity
64 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 mmol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Name
Quantity
9 mmol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
1,3,5-tris(vinyloxy)adamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC12CC3(CC(CC(C1)C3)(C2)OC=C)OC=C
Step Three
Name
3,5-bis(vinyloxy)-1-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC12CC3(CC(CC(C1)(C3)OC=C)C2)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. in an atmosphere of argon gas for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=C)OC12CC3(CC(CC(C1)C3)(C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.